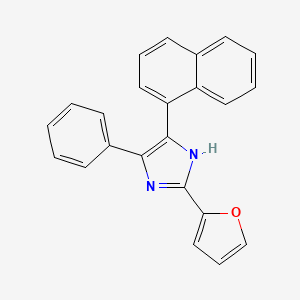
2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole
描述
2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its unique mechanism of action and potential therapeutic applications.
作用机制
2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole exerts its effects by inhibiting the activity of PLD, which catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA). PA is a signaling molecule that regulates various cellular processes such as cell proliferation, migration, and survival. By inhibiting PLD activity, 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole reduces the production of PA, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been shown to have various biochemical and physiological effects, including inhibition of tumor growth, reduction of inflammation, and protection against neurodegeneration. 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been shown to inhibit the proliferation and migration of cancer cells by reducing the production of PA, which is required for tumor growth. 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has several advantages for lab experiments, including its small molecular size, high potency, and selectivity for PLD. However, 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole also has some limitations, including its potential toxicity and instability in aqueous solutions. Therefore, careful consideration must be taken when designing experiments using 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole.
未来方向
There are several future directions for research on 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole, including the development of more potent and selective PLD inhibitors, the investigation of 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole's effects on other cellular processes, and the evaluation of 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole's potential therapeutic applications in various diseases. In addition, further studies are needed to investigate the safety and toxicity of 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole in vivo and to determine the optimal dosage and administration route for potential clinical use.
Conclusion:
In conclusion, 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole is a small molecule inhibitor that has gained significant attention in the scientific community due to its unique mechanism of action and potential therapeutic applications. 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole inhibits the activity of PLD, leading to downstream effects on various cellular processes. 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. While 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has several advantages for lab experiments, careful consideration must be taken when designing experiments using this compound. There are several future directions for research on 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole, including the development of more potent and selective PLD inhibitors and the investigation of 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole's potential therapeutic applications in various diseases.
科学研究应用
2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes such as membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD activity, 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects.
属性
IUPAC Name |
2-(furan-2-yl)-5-naphthalen-1-yl-4-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O/c1-2-9-17(10-3-1)21-22(25-23(24-21)20-14-7-15-26-20)19-13-6-11-16-8-4-5-12-18(16)19/h1-15H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYNKGMWQLHDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CO3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-5-naphthalen-1-yl-4-phenyl-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



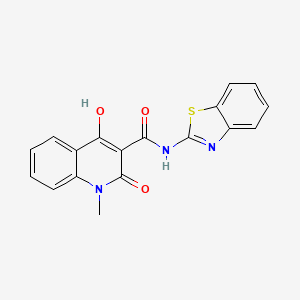
![2-[2-(4-isopropylbenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B3867393.png)
![4-(benzyloxy)-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B3867410.png)
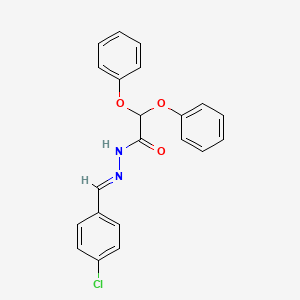
![nicotinaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B3867427.png)
![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B3867439.png)
![2-(dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-3-carboxylate hydrochloride](/img/structure/B3867449.png)
![2-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]-4-phenyl-3-butyn-2-ol](/img/structure/B3867453.png)
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3867457.png)
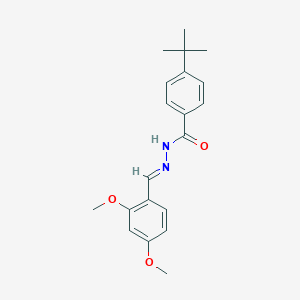
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3867470.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B3867471.png)
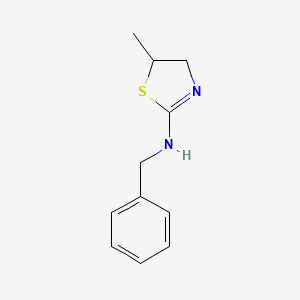
![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}cyclohexanecarboxamide](/img/structure/B3867486.png)